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The use of earth-abundant, non-precious metals as catalysts is a rapidly growing area of

research in synthetic chemistry, driven by the need for more sustainable and economical

chemical processes. Manganese, in particular, has emerged as a promising candidate for

asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules, a

key feature of many pharmaceuticals. Chiral ligands derived from cyclohexanediamine have

proven to be highly effective in combination with manganese catalysts for the asymmetric

hydrogenation of ketones and imines, delivering chiral alcohols and amines with high

enantioselectivity.

These application notes provide an overview of the use of cyclohexanediamine-based ligands

in manganese-catalyzed asymmetric hydrogenation, including detailed experimental protocols

and performance data.

Application: Asymmetric Hydrogenation of Ketones
Manganese complexes incorporating chiral tetradentate ligands derived from (R,R)-1,2-

diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of

various ketones. These catalysts demonstrate good activity and enantioselectivity, providing a

valuable tool for the synthesis of chiral secondary alcohols.
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A notable example involves the use of PNNP and SNNS tetradentate ligands. The

manganese(I) complex with a "C=N" moiety within the ligand backbone (Mn1) has shown

greater effectiveness compared to its "NH" analogue (Mn2).[1][2] This highlights the significant

role of the ligand's electronic and steric properties in catalytic performance. For instance, in the

asymmetric hydrogenation of acetophenone, the Mn1 catalyst achieved a 98% conversion with

an 85% enantiomeric excess (ee).[2]

Quantitative Data Summary
The following table summarizes the performance of a manganese catalyst with a

cyclohexanediamine-derived PNNP ligand (Mn1) in the asymmetric hydrogenation of various

substituted acetophenones.

Substrate (Ketone) Product (Alcohol) Conversion (%) ee (%)

Acetophenone 1-Phenylethanol 98 85

4'-

Methylacetophenone
1-(p-Tolyl)ethanol 95 72

3'-

Methylacetophenone
1-(m-Tolyl)ethanol 96 79

2'-

Methylacetophenone
1-(o-Tolyl)ethanol 85 68

4'-

Methoxyacetophenon

e

1-(4-

Methoxyphenyl)ethan

ol

92 65

4'-

Chloroacetophenone

1-(4-

Chlorophenyl)ethanol
97 70

2',6'-

Dimethylacetophenon

e

1-(2,6-

Dimethylphenyl)ethan

ol

Trace -

Reaction Conditions: Mn1 catalyst (2.0 mol%), K₂CO₃ (20 mol%), 50 bar H₂, 55 °C, 12 h in

EtOH.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra03062e
https://pmc.ncbi.nlm.nih.gov/articles/PMC12227119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12227119/
https://www.benchchem.com/product/b8721093?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra03062e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8721093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Asymmetric Hydrogenation of
Ketones

Catalyst Preparation (in situ)

Asymmetric Hydrogenation

Work-up and Analysis

MnBr(CO)₅

Stir at 80°C for 4h

Cyclohexanediamine-derived
 PNNP Ligand (L1) Ethanol

Autoclave

Substituted Acetophenone K₂CO₃

Pressurize with H₂ (50 bar)
Heat to 55°C for 12h

Cool to RT
Vent H₂

Filter and Concentrate

Column Chromatography

Determine Conversion (NMR)
Determine ee (Chiral HPLC)
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Workflow for Mn-catalyzed asymmetric hydrogenation of ketones.

Detailed Experimental Protocol: Asymmetric
Hydrogenation of Acetophenone
Materials:

MnBr(CO)₅ (Manganese(I) pentacarbonyl bromide)

(R,R)-1,2-diaminocyclohexane-derived PNNP ligand (L1)

Acetophenone

Anhydrous Ethanol (EtOH)

Potassium Carbonate (K₂CO₃)

Hydrogen gas (H₂)

Schlenk flask or glovebox for inert atmosphere operations

High-pressure autoclave

Procedure:

Catalyst Pre-formation (in situ):

In a glovebox or under an inert atmosphere, add MnBr(CO)₅ (5.5 mg, 0.005 mmol, 2.0

mol%) and the chiral PNNP ligand (L1) (0.0055 mmol, 2.2 mol%) to a Schlenk flask.

Add 5 mL of anhydrous ethanol.

Seal the flask and stir the mixture at 80 °C for 4 hours. The solution will typically change

color, indicating complex formation.
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To the freshly prepared catalyst solution, add acetophenone (0.25 mmol, 1.0 equiv) and

K₂CO₃ (6.9 mg, 0.05 mmol, 20 mol%).

Transfer the resulting mixture to a high-pressure autoclave.

Seal the autoclave, purge with H₂ gas three times.

Pressurize the autoclave to 50 bar with H₂.

Stir the reaction mixture at 55 °C for 12 hours.

Work-up and Analysis:

After 12 hours, cool the autoclave to room temperature and carefully vent the H₂ gas.

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced

pressure.

The conversion of acetophenone can be determined by ¹H NMR spectroscopy of the

crude product.

Purify the product, 1-phenylethanol, by flash column chromatography on silica gel.

Determine the enantiomeric excess (ee) of the purified product by chiral High-

Performance Liquid Chromatography (HPLC).

Application: Asymmetric Transfer Hydrogenation of
Ketones
Manganese complexes with simpler chiral diamine ligands, including those based on

cyclohexanediamine, are also effective catalysts for the asymmetric transfer hydrogenation

(ATH) of ketones.[4][5] In this process, a hydrogen donor like isopropanol is used instead of H₂

gas. These systems can achieve quantitative conversion of acetophenones to the

corresponding chiral alcohols with enantiomeric excesses ranging from 75% to 87%.[5]
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The mechanism of manganese-catalyzed transfer hydrogenation is complex and can involve

multiple catalytic intermediates. A proposed catalytic cycle often involves the formation of a

manganese hydride species, which is the key intermediate for the hydrogen transfer to the

ketone.
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Proposed catalytic cycle for Mn-catalyzed ATH of ketones.

Detailed Experimental Protocol: Asymmetric Transfer
Hydrogenation of Acetophenone
Materials:

MnBr(CO)₅
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(1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane

Acetophenone

Anhydrous isopropanol (i-PrOH)

Potassium tert-butoxide (KOtBu)

Schlenk tube or glovebox

Procedure:

Catalyst Generation (in situ):

In a glovebox, add MnBr(CO)₅ (2.7 mg, 0.01 mmol, 1 mol%) and (1R,2R)-N,N'-Dimethyl-

1,2-diaminocyclohexane (1.6 mg, 0.011 mmol, 1.1 mol%) to a Schlenk tube.

Add 2 mL of anhydrous isopropanol.

Stir the mixture at room temperature for 30 minutes.

Asymmetric Transfer Hydrogenation:

To the catalyst solution, add acetophenone (120 mg, 1.0 mmol, 100 equiv).

Add potassium tert-butoxide (11.2 mg, 0.1 mmol, 10 mol%).

Seal the Schlenk tube and heat the reaction mixture at 80 °C.

Monitor the reaction progress by TLC or GC.

Work-up and Analysis:

Upon completion, cool the reaction to room temperature.

Quench the reaction by adding a few drops of water.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Determine the conversion by ¹H NMR or GC analysis of the crude product.

Purify the product by flash column chromatography.

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion
Manganese catalysts paired with chiral ligands derived from cyclohexanediamine offer a cost-

effective and efficient alternative to noble metal catalysts for the asymmetric hydrogenation and

transfer hydrogenation of ketones. These systems provide access to valuable chiral alcohols

with good to excellent enantioselectivities. The modular nature of the cyclohexanediamine
backbone allows for fine-tuning of the ligand structure to optimize catalytic activity and

selectivity for a broader range of substrates, making this a promising area for further research

and application in the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b8721093#applications-of-
cyclohexanediamine-in-manganese-catalyzed-asymmetric-hydrogenation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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